2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of benzisothiazole derivatives, which are known for their biological activities and utility in synthetic organic chemistry. The presence of a bromoethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.
The compound is synthesized from 1,2-benzisothiazol-3(2H)-one through various methods that involve halogenation and oxidation processes. Research indicates that derivatives of benzisothiazoles can be obtained using different reagents and conditions, leading to compounds with varied functional properties .
2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide can be classified as:
The synthesis of 2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to maximize yield and selectivity. For instance, using sodium alkoxide as a base has been noted to enhance reaction efficiency while minimizing by-products .
The molecular formula of 2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is C10H9BrN2O3S. Its structure comprises:
Crystallographic studies reveal that the compound exhibits a planar structure with minimal deviation from planarity due to strong intramolecular interactions. The presence of hydrogen bonds stabilizes the molecular arrangement .
The compound participates in various chemical reactions typical for benzisothiazole derivatives:
Reactions involving this compound often require specific conditions such as controlled temperatures and solvents to optimize yields and minimize side reactions.
The mechanism of action for the biological activity of 2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is not fully elucidated but is presumed to involve interactions with biological targets through:
Studies indicate that similar compounds exhibit antimicrobial and anticancer properties, suggesting potential therapeutic applications .
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
The compound has potential applications in:
This bromoalkyl-functionalized benzisothiazolinone derivative (CAS 7248-71-7) represents a synthetically modified heterocyclic compound with emerging significance in antimicrobial drug design. Its molecular architecture combines the bioactive 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core—structurally analogous to the well-known sweetener saccharin—with a reactive 2-bromoethyl sidechain. This strategic functionalization enables covalent conjugation to biomacromolecules or polymeric carriers, distinguishing it from simpler alkyl derivatives like the 2-methyl analogue (CAS 15448-99-4) [3] [4]. Recent inclusion in fine chemical catalogs (2024) underscores its growing importance as a synthetic intermediate for antimicrobial hybrids [1] [2].
Systematic Nomenclature:The compound is formally designated as 2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide under IUPAC rules. This name precisely defines:
Table 1: Nomenclature and Structural Descriptors of 2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-Dioxide
Classification | Designation |
---|---|
CAS Registry Number | 7248-71-7 |
Molecular Formula | C₉H₈BrNO₃S |
Molecular Weight | 290.13 g/mol |
IUPAC Name | 2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide |
Key Substituent | 2-Bromoethyl (on N2 nitrogen) |
Core Heterocycle | 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide |
Structural Classification and Relationships:This molecule belongs to the 1,2-benzisothiazolinone class, specifically as an N-alkylated 1,1-dioxide derivative. The core scaffold is characterized by:
Table 2: Structural Comparison with Key Benzisothiazolinone Derivatives
Compound | CAS Number | R-Substituent | Molecular Formula | Key Feature |
---|---|---|---|---|
1,2-Benzisothiazol-3(2H)-one (BIT) | 2634-33-5 | H | C₇H₅NOS | Parent heterocycle (preservative) |
2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | 15448-99-4 | CH₃ | C₈H₇NO₃S | Saccharin derivative |
2-(Hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | N/A | CH₂OH | C₈H₇NO₃S | Electrophile precursor |
2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | 7248-71-7 | CH₂CH₂Br | C₉H₈BrNO₃S | Reactive alkyl halide |
Saccharin ammonium salt | 6381-61-9 | NH₄⁺ (salt) | C₇H₅NO₃S·H₃N | Ionic derivative |
Early Development as a Biocide Intermediate:Benzisothiazolinones (BITs) gained industrial prominence in the late 20th century as broad-spectrum preservatives in paints, adhesives, and cleaning products due to their potent activity against bacteria, fungi, and yeasts. Unmodified BIT (CAS 2634-33-5) became a workhorse biocide, with usage in >95% of house paints by 2014 [5]. However, concerns over free biocide toxicity, environmental persistence, and skin sensitization drove research toward immobilized or polymer-conjugated variants. The synthesis of reactive BIT derivatives—including 2-(2-bromoethyl)-BIT 1,1-dioxide—emerged as a strategic response to these limitations, enabling covalent tethering to polysaccharides or polymers [6].
Key Advances in Molecular Design (2010s-Present):The pivotal shift from industrial biocide to therapeutic candidate began with structure-activity relationship (SAR) studies on BIT derivatives:
Mechanistic Basis for Bioactivity:Like other BIT derivatives, the primary antimicrobial mechanism involves electrophilic attack on cellular thiols (–SH groups) in microbial proteins. The 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core acts as a cyclic sulfenamide, undergoing ring-opening upon thiolate anion attack. This disrupts redox homeostasis and critical enzymes in metabolically active cells. The bromoethyl sidechain may enhance membrane permeability or provide secondary alkylation sites [5] [6].
Antibacterial Profiling and Structure-Activity Insights:In vitro screening of BIT derivatives revealed critical SAR trends:
Table 3: Minimal Inhibitory Concentration (MIC) of Select BIT Derivatives Against Model Pathogens
Bacterial Strain | Unmodified BIT | 2-(2-Bromoethyl)-BIT 1,1-Dioxide | 2-Methyl-BIT 1,1-Dioxide | N-Hydroxyethyl-BIT |
---|---|---|---|---|
Gram-Positive Bacteria | ||||
Staphylococcus aureus | 4–8 µg/mL | 8–16 µg/mL | >128 µg/mL | 16–32 µg/mL |
Bacillus subtilis | 2–4 µg/mL | 16–32 µg/mL | >128 µg/mL | 32–64 µg/mL |
Gram-Negative Bacteria | ||||
Escherichia coli | 32–64 µg/mL | 64–128 µg/mL | >128 µg/mL | >128 µg/mL |
Pseudomonas aeruginosa | >128 µg/mL | >128 µg/mL | >128 µg/mL | >128 µg/mL |
Emerging Therapeutic Applications:The bromoethyl derivative’s primary value lies in its role as a bioconjugation tool for antimicrobial biomaterials:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0